

Comparing the properties of 4-Methoxy-2-methylbenzoic acid and its positional isomers.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxy-2-methylbenzoic acid

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A Comparative Analysis of 4-Methoxy-2-methylbenzoic Acid and Its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of **4-Methoxy-2-methylbenzoic acid** and its positional isomers. The arrangement of the methoxy and methyl groups on the benzoic acid core significantly influences the compound's acidity, melting and boiling points, and solubility. Understanding these differences is crucial for applications in medicinal chemistry, material science, and organic synthesis, where precise properties are required for desired outcomes.

Physicochemical Properties at a Glance

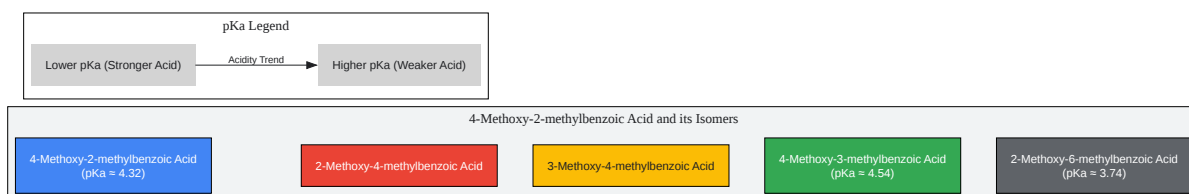
The following table summarizes the key physical and chemical properties of **4-Methoxy-2-methylbenzoic acid** and its positional isomers. These compounds share the same molecular formula ($C_9H_{10}O_3$) and molecular weight (166.17 g/mol), yet their structural variations lead to distinct characteristics.

| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) | pKa | Solubility |
|--------------------------------|--------------------------------|--------------------|----------------------|---------------------|--|
| 4-Methoxy-2-methylbenzoic acid | 2-methyl-4-methoxybenzoic acid | 177 - 181 | 315[1] | 4.32 (Predicted) | Insoluble in water; Soluble in ethanol, acetone, chloroform.[1] |
| 2-Methoxy-4-methylbenzoic acid | 2-methoxy-4-methylbenzoic acid | 103 - 107 | 308.7 (Predicted) | - | - |
| 3-Methoxy-4-methylbenzoic acid | 3-methoxy-4-methylbenzoic acid | 152 - 154 | 309.9 | - | - |
| 4-Methoxy-3-methylbenzoic acid | 3-methyl-4-methoxybenzoic acid | 192 - 199 | 285.3 (Predicted) | 4.54 (Predicted) | Soluble in DMSO and ethanol. |
| 2-Methoxy-3-methylbenzoic acid | 2-methoxy-3-methylbenzoic acid | 83 | 286.8 (Predicted) | 4.16 (Predicted) | - |
| 2-Methoxy-5-methylbenzoic acid | 2-methoxy-5-methylbenzoic acid | 68 - 72 | 295.5 (Predicted) | - | - |
| 3-Methoxy-2-methylbenzoic acid | 3-methoxy-2-methylbenzoic acid | 147 - 151 | 138 (at 16 Torr) | - | Insoluble in water; Soluble in methanol. |
| 3-Methoxy-5-methylbenzoic acid | 3-methoxy-5-methylbenzoic acid | 70 - 75 | - | ~4.5 | Soluble in ethanol and ether; less soluble in water. |

| | | | | | |
|--------------------------------|--------------------------------|--------------|------------------------|---------------------|-------------------------|
| 2-Methoxy-6-methylbenzoic acid | 2-methoxy-6-methylbenzoic acid | 137 - 138[1] | 140 (at 18 Torr)[1][2] | 3.74 (Predicted)[2] | Soluble in methanol.[2] |
|--------------------------------|--------------------------------|--------------|------------------------|---------------------|-------------------------|

Structure-Acidity Relationship

The acidity of the benzoic acid derivatives, indicated by their pKa values, is influenced by the electronic effects of the methoxy and methyl substituents. The following diagram illustrates the structures of the isomers and their predicted pKa values, where available. A lower pKa value corresponds to a stronger acid.



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Positional Isomers and their Predicted Acidity.

The ortho-substituents can have a significant impact on the acidity due to steric hindrance, which can force the carboxylic acid group out of the plane of the benzene ring, affecting resonance stabilization of the carboxylate anion.

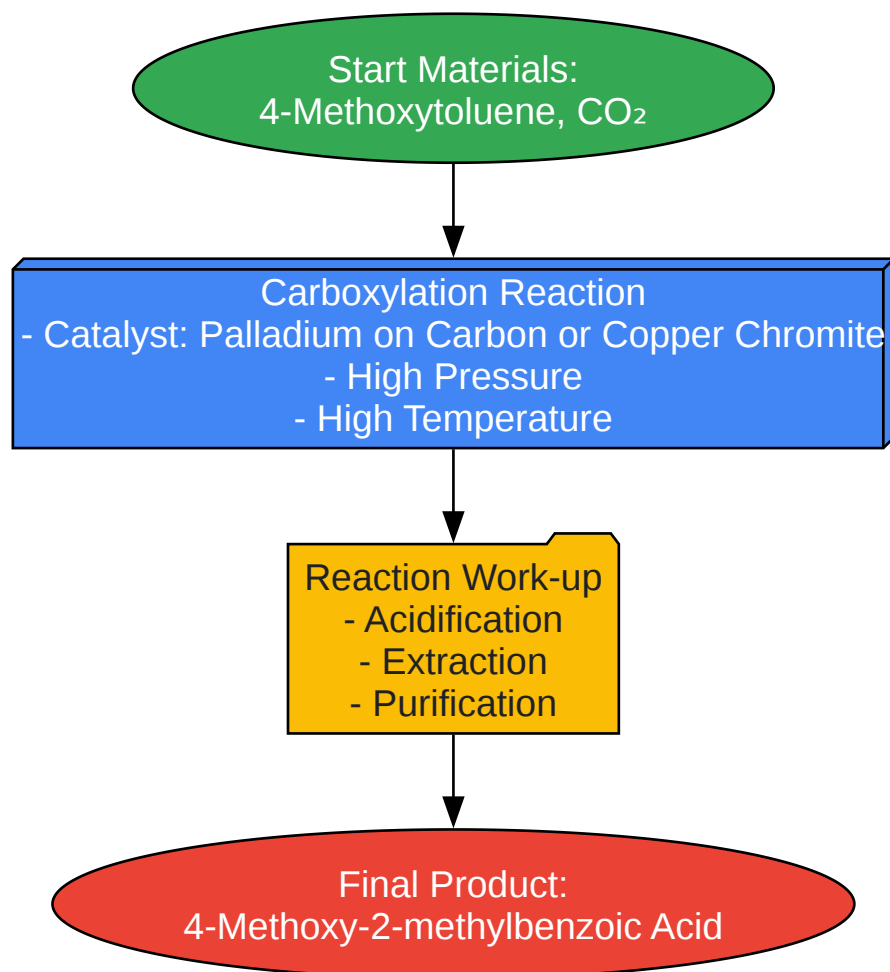
Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of these compounds. Below are representative protocols.

Synthesis of 4-Methoxy-2-methylbenzoic Acid

This synthesis can be achieved through the carboxylation of 4-methoxytoluene.

Workflow for the Synthesis of **4-Methoxy-2-methylbenzoic Acid**



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A generalized workflow for the synthesis of **4-Methoxy-2-methylbenzoic acid**.

Procedure:

- **Reaction Setup:** In a high-pressure autoclave, a mixture of 4-methoxytoluene and a suitable solvent is charged along with a catalyst, such as palladium on carbon or copper chromite.
- **Carboxylation:** The autoclave is pressurized with carbon dioxide and heated to a high temperature. The reaction is allowed to proceed for a set amount of time with continuous

stirring.

- **Work-up:** After cooling and depressurizing the reactor, the reaction mixture is filtered to remove the catalyst. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the crude carboxylic acid.
- **Purification:** The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure **4-Methoxy-2-methylbenzoic acid**.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- **¹H NMR Spectroscopy:** Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. Typical parameters include a 90° pulse, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- **¹³C NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

2. Infrared (IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small amount of the solid sample directly onto the ATR crystal of the FTIR spectrometer. Ensure good contact between the sample and the crystal.
- **Data Acquisition:** Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000 to 400 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio. Key absorbances to note for these compounds include the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹),

the C=O stretch of the carboxylic acid ($\sim 1700\text{ cm}^{-1}$), and C-O stretches of the ether and carboxylic acid ($\sim 1250\text{-}1300\text{ cm}^{-1}$ and $\sim 1000\text{-}1100\text{ cm}^{-1}$).

Conclusion

The positional isomerism in methoxy-methylbenzoic acids has a pronounced effect on their physical and chemical properties. This guide provides a foundational dataset for researchers to compare these isomers and select the most suitable compound for their specific application. The provided experimental protocols offer a starting point for the synthesis and characterization of these valuable chemical entities. It is important to note that some of the pKa and boiling point data are predicted and should be confirmed experimentally for critical applications.

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- To cite this document: BenchChem. [Comparing the properties of 4-Methoxy-2-methylbenzoic acid and its positional isomers.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181754#comparing-the-properties-of-4-methoxy-2-methylbenzoic-acid-and-its-positional-isomers>]

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